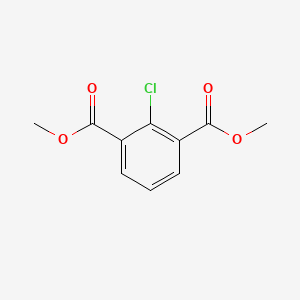

Dimethyl 2-chloroisophthalate

Description

Significance of Isophthalate (B1238265) Derivatives in Organic Synthesis and Materials Science

Isophthalate derivatives, the esters of isophthalic acid (benzene-1,3-dicarboxylic acid), are versatile building blocks in both organic synthesis and materials science. Their rigid 1,3-disubstituted aromatic core provides a well-defined structural scaffold for constructing more complex molecular architectures. In organic synthesis, these derivatives serve as precursors for a range of molecules. For instance, isophthalic acid derivatives are fundamental components in the hydrogen-bond-templated synthesis of mechanically interlocked molecules such as catenanes and rotaxanes. rsc.org These complex structures are of interest for their potential applications in molecular machinery and advanced materials. rsc.org

In the realm of materials science, isophthalate derivatives are employed as linkers in coordination polymers and metal-organic frameworks (MOFs). Furthermore, they are used to create novel capping ligands for nanoparticles. nih.gov For example, 5-substituted derivatives of isophthalic acid have been developed as non-polymeric amphiphilic coatings for metal oxide nanoparticles, which are crucial for applications in fields like medical imaging and drug delivery. nih.gov The specific substitution on the isophthalate ring allows for fine-tuning the properties of the resulting materials. Isophthalic and terephthalic acid derivatives have also been used as coupling components in the synthesis of direct dyes for cotton fabrics. iosrjournals.org

Role of Halogenation in Modulating Reactivity and Electronic Properties of Aromatic Esters

The introduction of a halogen atom onto an aromatic ester ring significantly alters its electronic properties and chemical reactivity. mt.com This modulation is a result of two competing electronic effects: the inductive effect and the resonance effect.

Inductive Effect: Halogens are highly electronegative atoms. Through the sigma bond framework of the aromatic ring, they exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the entire ring, making it less susceptible to attack by electrophiles. Consequently, halogenated aromatic rings are generally less reactive towards electrophilic aromatic substitution than benzene (B151609) itself; they are considered "deactivated". libretexts.org

Resonance Effect: Halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system (+R effect). This resonance effect increases the electron density at the ortho and para positions relative to the meta position.

The ester groups are also deactivating due to their electron-withdrawing nature and direct incoming electrophiles to the meta position. numberanalytics.com Thus, in a compound like Dimethyl 2-chloroisophthalate, the reactivity and orientation of further substitution are governed by the combined influence of the chloro substituent and the two meta-disposed ester groups.

Overview of Research Trajectories for Dimethyl 2-chloroisophthalate and Related Systems

Research involving Dimethyl 2-chloroisophthalate and its isomers often focuses on their utility as intermediates in the synthesis of more complex functional molecules and polymers. The chlorine substituent provides a reactive site for cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

A notable research trajectory involves the use of chlorinated phthalate (B1215562) esters in dehalogenative coupling reactions. For example, a facile synthesis for 2,3,3',4'-biphenyltetracarboxylic dianhydride (a-BPDA), a monomer for high-performance polyimides, was developed using a nickel-catalyzed coupling reaction between dimethyl 4-chlorophthalate and dimethyl 3-chlorophthalate. researchgate.net This demonstrates how halogenated phthalate esters can serve as key precursors to complex dianhydrides, which are subsequently used to create advanced polymers with desirable thermal and mechanical properties. researchgate.net

While specific research on Dimethyl 2-chloroisophthalate is not extensively documented in readily available literature, its isomers, such as Dimethyl 2-chloroterephthalate and Dimethyl 5-chloroisophthalate, are commercially available and used in synthetic chemistry. nih.govfluorochem.co.uksigmaaldrich.com Another related compound, Dimethyl 2,3,5,6-tetrachloroterephthalate (DCPA), is known for its use as a herbicide, highlighting a different application area for highly halogenated phthalate esters. dpi.qld.gov.auusgs.gov The research, therefore, points towards the use of these chlorinated diesters as versatile intermediates, where the halogen atom is either retained to influence the final properties of a molecule or utilized as a handle for further synthetic transformations.

Chemical Compound Data

The table below provides available physical and chemical properties for Dimethyl 2-chloroisophthalate and its related isomers.

| Property | Dimethyl 2-chloroisophthalate | Dimethyl 5-chloroisophthalate fluorochem.co.uksigmaaldrich.com | Dimethyl 2-chloroterephthalate nih.govchemsrc.com |

| IUPAC Name | dimethyl 2-chlorobenzene-1,3-dicarboxylate | dimethyl 5-chlorobenzene-1,3-dicarboxylate | dimethyl 2-chlorobenzene-1,4-dicarboxylate |

| Molecular Formula | C₁₀H₉ClO₄ | C₁₀H₉ClO₄ | C₁₀H₉ClO₄ |

| Molecular Weight | 228.63 g/mol | 228.63 g/mol | 228.63 g/mol |

| CAS Number | 20330-89-6 | 20330-90-9 | 18643-84-0 |

| Melting Point | Not available | Not available | 58-60 °C |

| Boiling Point | Not available | Not available | 318.6 °C at 760mmHg |

| Density | Not available | Not available | 1.29 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-chlorobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO4/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYDONBDGBHVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparations of Dimethyl 2 Chloroisophthalate

Direct Esterification Routes for Dicarboxylated Benzene (B151609) Systems

A primary and straightforward method for the preparation of Dimethyl 2-chloroisophthalate is the direct esterification of its corresponding dicarboxylic acid, 2-chloroisophthalic acid. This approach falls under the classic Fischer-Speier esterification principles.

Esterification of Halogenated Isophthalic Acids with Methanol (B129727)

The fundamental reaction involves treating 2-chloroisophthalic acid with an excess of methanol in the presence of an acid catalyst. The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the methanol. The subsequent elimination of a water molecule yields the methyl ester. This process occurs at both carboxylic acid sites on the isophthalic acid backbone.

A typical laboratory procedure for a related compound, dimethyl isophthalate (B1238265), involves refluxing isophthalic acid in super dry methanol with a few drops of concentrated sulfuric acid until the solid dissolves. chemicalbook.com The reaction mixture is then poured into ice-cold water, leading to the precipitation of the solid ester. chemicalbook.com A similar protocol is directly applicable for the synthesis of Dimethyl 2-chloroisophthalate from 2-chloroisophthalic acid. The equilibrium of the reaction is driven towards the product side by using a large excess of methanol, which also serves as the solvent, and by the removal of water as it is formed. masterorganicchemistry.com

Catalytic Systems and Reaction Conditions for Esterification

Various catalytic systems can be employed to facilitate the esterification of 2-chloroisophthalic acid. The choice of catalyst and reaction conditions is crucial for optimizing the reaction rate and yield.

Common Catalytic Systems:

Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most common and cost-effective catalysts for Fischer esterification. masterorganicchemistry.com

Organic Sulfonic Acids: p-Toluenesulfonic acid (TsOH) is another effective catalyst, often preferred for its milder nature compared to sulfuric acid.

Lewis Acids: While less common for simple esterifications, Lewis acids can also catalyze the reaction.

Photoacid Catalysts: Modern approaches have explored the use of photoacid catalysts, such as Eosin Y, which can facilitate esterification under mild conditions using visible light. chemrxiv.org

Reaction Conditions: The reaction is typically conducted at reflux temperature to increase the reaction rate. The removal of water, a byproduct of the reaction, is essential to shift the equilibrium towards the formation of the ester. masterorganicchemistry.comyoutube.com This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

| Catalyst System | Typical Conditions | Role |

| Sulfuric Acid (H₂SO₄) | Excess Methanol, Reflux | Protonates the carbonyl group, increasing its electrophilicity. masterorganicchemistry.com |

| p-Toluenesulfonic Acid (TsOH) | Excess Methanol, Reflux | Acts as a strong acid catalyst, often considered milder and easier to handle than H₂SO₄. masterorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | Methanol, often at room temp. | Reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification. commonorganicchemistry.com |

Functional Group Interconversion Strategies

Chlorination of Dimethyl Aminoisophthalate Precursors via Diazotization-Halogenation Reactions (e.g., Sandmeyer Reaction)

The Sandmeyer reaction provides a powerful method for introducing a chlorine atom onto the aromatic ring by replacing an amino group. wikipedia.orgorganic-chemistry.org This multi-step process begins with the diazotization of an aromatic amine, followed by a copper(I)-catalyzed substitution with a halide. synarchive.com

The synthetic sequence would be as follows:

Starting Material: The process would begin with Dimethyl 2-aminoisophthalate.

Diazotization: The amino group is converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C).

Sandmeyer Reaction: The resulting diazonium salt is then treated with a solution of copper(I) chloride (CuCl). masterorganicchemistry.com This induces the release of nitrogen gas (N₂) and the formation of an aryl radical, which then abstracts a chlorine atom from the copper complex to yield Dimethyl 2-chloroisophthalate. wikipedia.org

The Sandmeyer reaction is a versatile tool in aromatic chemistry as it allows for the introduction of substituents that are not easily accessible through direct electrophilic aromatic substitution. organic-chemistry.org

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Starting Material | Dimethyl 2-aminoisophthalate | - | Precursor with an amino group at the desired position for substitution. |

| 2. Diazotization | NaNO₂, HCl, 0-5 °C | Dimethyl 2-(dizonium)isophthalate chloride | Converts the amino group into an excellent leaving group (N₂). masterorganicchemistry.com |

| 3. Chlorination | Copper(I) Chloride (CuCl) | Dimethyl 2-chloroisophthalate | Replaces the diazonium group with a chlorine atom. wikipedia.orgmasterorganicchemistry.com |

Halogen Exchange Reactions on Isophthalate Scaffolds

Halogen exchange (Halex) reactions offer another route to introduce a chlorine atom onto the isophthalate ring, typically by replacing a different halogen, such as bromine or iodine. These reactions are often catalyzed by transition metals, most commonly copper, nickel, or palladium. rsc.org

The reactivity of aryl halides in these exchanges generally follows the trend I > Br > Cl, meaning it is synthetically more feasible to replace an iodide or bromide with a chloride. wikipedia.org For instance, Dimethyl 2-bromoisophthalate could be converted to Dimethyl 2-chloroisophthalate by heating it with a chloride source in the presence of a suitable catalyst.

While less common for synthesizing aryl chlorides from other halides, this method is a key strategy in organometallic chemistry for preparing specific halide derivatives. wikipedia.orgscience.gov The reaction conditions, including the choice of catalyst, solvent, and temperature, are critical for achieving a successful transformation.

Advanced Synthetic Approaches to Substituted Dimethyl Isophthalates

Beyond classical methods, modern organic synthesis offers advanced strategies that could be applied to the preparation of Dimethyl 2-chloroisophthalate. These methods often provide greater control over regioselectivity and functional group tolerance.

One such approach involves transition-metal-catalyzed cross-coupling reactions. While typically used to form carbon-carbon or carbon-heteroatom bonds, variations of these reactions can be adapted for the synthesis of complex aromatic systems. For example, a suitably substituted dihalobenzene could undergo a sequence of carboxylation and esterification reactions.

Another advanced area is C-H activation/functionalization. This strategy involves the direct conversion of a C-H bond on the aromatic ring into a C-Cl bond. While challenging, particularly in terms of controlling regioselectivity on a complex substrate, this approach represents a highly efficient and atom-economical synthetic route. Research in this field aims to develop catalysts that can selectively functionalize a specific C-H bond in the presence of other reactive sites.

Carbonylation Reactions for the Formation of Ester Moieties

Carbonylation reactions offer a powerful method for the introduction of carbonyl groups into organic molecules and represent a potential, albeit less conventional, route to dimethyl 2-chloroisophthalate. This approach would likely involve the palladium-catalyzed double carbonylation of a dihaloarene precursor, such as 1,3-dichlorobenzene.

Transition-metal-catalyzed carbonylation reactions, particularly those using palladium catalysts, are of significant industrial and academic interest for the synthesis of esters, amides, and other carbonyl compounds from aryl halides. The carbonylation of aryl chlorides is more challenging than that of the corresponding bromides or iodides due to the strength of the C-Cl bond, often requiring higher temperatures and specialized catalyst systems. However, advancements in catalyst design have made the carbonylation of aryl chlorides more feasible. For instance, palladium-catalyzed carbonylation of aryl chlorides to their corresponding methyl esters has been demonstrated using a 5% Pd/C catalyst at elevated temperatures cecri.res.in.

The synthesis of diesters from dihaloarenes via double carbonylation is a known transformation. A palladium-catalyzed double carbonylation of o-dihaloarenes with nitroarenes has been developed for the construction of N-aryl phthalimides, showcasing the feasibility of introducing two carbonyl groups in a single transformation google.com. While this example leads to an imide, it demonstrates the principle of double carbonylation on a dihaloarene.

For the synthesis of dimethyl 2-chloroisophthalate, a hypothetical carbonylation route would involve the reaction of 1,3-dichloro-2-halobenzene with carbon monoxide and methanol in the presence of a suitable palladium catalyst and a base. The catalytic cycle would involve the oxidative addition of the aryl-halide bond to a low-valent palladium species, followed by CO insertion to form an acyl-palladium complex. Subsequent reaction with methanol would then yield the ester and regenerate the active palladium catalyst. This process would need to occur at both C-X bonds on the aromatic ring to yield the diester. Rhodium catalysts have also been explored for the oxidative carbonylation of arenes to form esters, presenting another potential avenue for this transformation nih.gov.

Table 1: Examples of Catalytic Systems for Carbonylation of Aryl Halides

| Catalyst System | Substrate Type | Product Type | Reference |

| 5% Pd/C, K2Cr2O7 | Aryl Chlorides | Methyl Esters | cecri.res.in |

| PdI2-based catalysts | Functionalized Alkynes | Carbonylated Heterocycles | mdpi.comunipr.it |

| Rhodium complexes | Arenes | Aryl Esters | nih.gov |

| Palladium complexes | Aryl Iodides/Bromides | Esters, Aldehydes, Amides | cecri.res.in |

Coupling Reactions Involving Halogenated Aromatic Precursors

While traditional cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds (such as Suzuki or Buchwald-Hartwig reactions) are not the most direct methods for synthesizing dimethyl 2-chloroisophthalate, the term "coupling" can also encompass the formation of the ester linkage. In this context, the esterification of 2-chloroisophthalic acid with methanol is a form of coupling reaction.

More broadly, coupling reactions involving halogenated aromatic precursors are central to modern organic synthesis. For instance, aryl imidazolylsulfonates, which can be prepared from the corresponding phenols, have been shown to participate as electrophilic partners in palladium-mediated cross-coupling reactions, serving as alternatives to triflates acs.org. While not directly applied to the synthesis of dimethyl 2-chloroisophthalate in the literature found, this highlights the reactivity of functionalized aromatics in coupling processes.

The synthesis of the key intermediate, 2-chloroisophthalic acid, can be viewed as starting from a halogenated aromatic precursor, 2-chloro-m-xylene, which is then transformed through oxidation. The synthesis of 2-chloro-m-xylene itself involves the direct chlorination of m-xylene, a reaction that couples a chlorine atom to the aromatic ring. This electrophilic aromatic substitution is a fundamental type of reaction for preparing halogenated aromatic compounds. Various chlorinating agents and catalysts are employed to achieve this, including molecular chlorine with a Lewis acid catalyst or reagents like N-chlorosuccinimide isca.me.

Another perspective on coupling reactions in this context could involve the formation of the carbon-chlorine bond on the isophthalic acid or ester scaffold. Direct chlorination of aromatic compounds is a widely used industrial process. The chlorination of aromatic amines and phenols, for example, can be effected by copper(II) chloride in aqueous hydrochloric acid with the addition of chlorine gas google.com. For aromatic carboxylic acids, chlorination can be achieved with thionyl chloride in the presence of a Brønsted acid catalyst researchgate.nettandfonline.com. A patent also describes the direct chlorination of aromatic carboxylic acid esters, where chlorine is reacted with the ester at temperatures below 300°F to selectively chlorinate the alcohol portion of the ester google.com. However, for ring chlorination, different conditions would be required.

Industrial-Scale Synthesis Considerations for Chloroisophthalate Esters

The production of the 2-chloroisophthalic acid intermediate is a key consideration. Industrial chlorination of aromatic compounds is a well-developed field. These processes often use elemental chlorine with a catalyst, and the reaction conditions are optimized to maximize the yield of the desired isomer and minimize the formation of byproducts jalsnet.comtechniques-ingenieur.fr. For the oxidation of the chlorinated xylene precursor, industrial processes for xylene oxidation to phthalic acids typically use air as the oxidant and a cobalt-manganese-bromide catalyst in an acetic acid solvent at high temperatures and pressures dntb.gov.uaresearchgate.netresearchgate.net. The use of bromine in these processes can be corrosive to reactors, leading to research into bromine-free catalyst systems.

Once 2-chloroisophthalic acid is produced, the esterification with methanol would be carried out in large-scale reactors. The Fischer esterification is a common industrial process for producing esters. On an industrial scale, this reaction is often carried out in a continuous or batch process. Key considerations include:

Catalyst: While sulfuric acid is a common laboratory catalyst, solid acid catalysts or other recyclable catalysts might be preferred in an industrial setting to simplify purification and reduce waste.

Reaction Conditions: The reaction temperature and pressure would be optimized to achieve a high conversion rate in a reasonable time frame.

Water Removal: To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often by distillation.

Purification: After the reaction, the excess methanol and the catalyst would be removed. The crude dimethyl 2-chloroisophthalate would then be purified, likely through distillation under reduced pressure, to meet the required purity specifications.

An alternative to direct esterification of the diacid is the conversion of 2-chloroisophthalic acid to its acid chloride, 2-chloroisophthaloyl dichloride, followed by reaction with methanol. Isophthaloyl dichloride can be prepared by reacting isophthalic acid with a chlorinating agent like phosgene (B1210022) or thionyl chloride, often with a catalyst such as N-phenyl-N-methylbenzamide or 4-dimethylamino-pyridine google.com. This two-step process can be advantageous as the reaction of the acid chloride with the alcohol is typically fast and irreversible.

Advanced Derivatives and Analogues of Dimethyl 2 Chloroisophthalate: Synthesis and Characterization

Synthesis of Positionally Isomeric and Multifunctional Halogenated Isophthalates

The synthesis of positionally isomeric and multifunctional halogenated isophthalates is a critical area of research, as the location and nature of the halogen substituents can profoundly influence the molecule's properties. The introduction of additional halogen atoms or other functional groups onto the Dimethyl 2-chloroisophthalate backbone requires careful consideration of directing effects and reaction conditions.

One common approach to synthesizing dichlorinated isophthalates is through the direct chlorination of a substituted isophthalic acid precursor. For instance, the synthesis of Dimethyl 4,5-dichlorophthalate can be achieved by the esterification of 4,5-dichlorophthalic acid. This is typically carried out by refluxing the acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. The product can then be extracted and purified to yield the desired diester orgsyn.org. While this provides a route to a specific dichlorinated isomer, the synthesis of other isomers, such as a 2,5-dichloro- or 2,4-dichloroisophthalate, would necessitate starting with the appropriately substituted isophthalic acid.

The introduction of a second, different halogen, or another functional group, to Dimethyl 2-chloroisophthalate would proceed via electrophilic aromatic substitution. The existing chloro and two methoxycarbonyl groups on the ring will direct incoming electrophiles. The methoxycarbonyl groups are deactivating and meta-directing, while the chloro group is deactivating but ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of the substitution. For example, nitration of Dimethyl 2-chloroisophthalate would be expected to yield a mixture of isomers, with the nitro group being introduced at positions 4 or 6, and to a lesser extent, position 5.

Preparation of Esters with Different Alkyl Groups

The synthesis of isophthalate (B1238265) esters with a variety of alkyl groups is a fundamental transformation that allows for the fine-tuning of properties such as solubility, boiling point, and steric hindrance. The most common method for preparing these esters is the Fischer-Speier esterification, which involves the reaction of the corresponding isophthalic acid with an alcohol in the presence of an acid catalyst.

The general procedure involves heating a mixture of the carboxylic acid and an excess of the desired alcohol with a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas pearson.comchemguide.co.ukmasterorganicchemistry.comyoutube.com. The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the alcohol is often used as the solvent, or water is removed as it is formed, for instance, by using a Dean-Stark apparatus masterorganicchemistry.com.

For the preparation of esters of 2-chloroisophthalic acid with various alkyl groups, the following general protocol can be applied:

| Alkyl Group | Alcohol | Reaction Conditions |

| Ethyl | Ethanol | Reflux with catalytic H₂SO₄ |

| n-Propyl | n-Propanol | Reflux with catalytic H₂SO₄ |

| Isopropyl | Isopropanol | Reflux with catalytic H₂SO₄ |

| n-Butyl | n-Butanol | Reflux with catalytic H₂SO₄ |

Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then reacts readily with the alcohol chemguide.co.uk. For example, 2-chloroisophthalic acid can be treated with thionyl chloride (SOCl₂) to form 2-chloroisophthaloyl dichloride. This highly reactive intermediate can then be reacted with the desired alcohol to yield the corresponding diester. This method is particularly useful for the esterification of phenols, which react very slowly with carboxylic acids directly pearson.com.

Synthesis of Substituted Amino-, Nitro-, and Acetamido-Isophthalate Derivatives

The introduction of nitrogen-containing functional groups, such as nitro, amino, and acetamido groups, onto the Dimethyl 2-chloroisophthalate scaffold is of significant interest for the development of new materials and potential pharmaceutical intermediates.

Nitro Derivatives: The synthesis of nitro-isophthalate derivatives is typically achieved through electrophilic nitration. For the nitration of a substituted isophthalate, a mixture of concentrated nitric acid and concentrated sulfuric acid is commonly employed. The regioselectivity of the nitration of Dimethyl 2-chloroisophthalate will be governed by the directing effects of the existing substituents. The two methoxycarbonyl groups are deactivating and meta-directing, while the chloro group is deactivating but ortho-, para-directing. This would likely lead to the formation of Dimethyl 2-chloro-5-nitroisophthalate as a major product.

Amino Derivatives: The amino group is a versatile functional group that can be introduced through the reduction of a nitro group. The reduction of a nitro-isophthalate derivative, such as Dimethyl 2-chloro-5-nitroisophthalate, can be carried out using various reducing agents. Common methods include catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas, or chemical reduction with metals such as iron, tin, or zinc in an acidic medium nih.gov.

Acetamido Derivatives: Acetamido-isophthalate derivatives are typically synthesized from the corresponding amino-isophthalates. The acetylation of the amino group can be achieved by reacting the amino-isophthalate with acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is generally high-yielding and proceeds under mild conditions.

A plausible synthetic route to Dimethyl 2-chloro-5-acetamidoisophthalate is outlined below:

Nitration: Dimethyl 2-chloroisophthalate is nitrated using a mixture of nitric acid and sulfuric acid to yield Dimethyl 2-chloro-5-nitroisophthalate.

Reduction: The nitro group of Dimethyl 2-chloro-5-nitroisophthalate is reduced to an amino group using a suitable reducing agent, such as catalytic hydrogenation, to give Dimethyl 2-chloro-5-aminoisophthalate.

Acetylation: The resulting Dimethyl 2-chloro-5-aminoisophthalate is then acetylated with acetic anhydride or acetyl chloride to afford the final product, Dimethyl 2-chloro-5-acetamidoisophthalate.

Regioselective Functionalization Strategies

The regioselective functionalization of Dimethyl 2-chloroisophthalate is crucial for the synthesis of specific isomers with desired properties. The inherent directing effects of the substituents on the aromatic ring play a primary role in determining the position of incoming electrophiles.

In the case of electrophilic aromatic substitution on Dimethyl 2-chloroisophthalate, the two methoxycarbonyl groups are strongly deactivating and will direct incoming electrophiles to the meta positions (positions 4 and 6). The chlorine atom is also deactivating but directs to the ortho and para positions (positions 3 and 5). The combined effect of these substituents makes position 5 the most likely site for electrophilic attack, as it is para to the chlorine and meta to one of the methoxycarbonyl groups. Position 3 is sterically hindered by the adjacent methoxycarbonyl group. Position 4 is meta to both the chlorine and one methoxycarbonyl group, while being ortho to the other, making it a less favorable site. Position 6 is meta to the chlorine and ortho to a methoxycarbonyl group, also a less favorable site. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur with a high degree of regioselectivity at the 5-position.

For nucleophilic aromatic substitution, the presence of the electron-withdrawing methoxycarbonyl groups and the chlorine atom activates the ring towards attack by nucleophiles. The positions ortho and para to the activating groups are the most susceptible to nucleophilic attack. In Dimethyl 2-chloroisophthalate, the chlorine atom at the 2-position can be a leaving group in a nucleophilic aromatic substitution reaction, particularly if there are strong electron-withdrawing groups on the ring to stabilize the intermediate Meisenheimer complex.

Investigation of Reactivity Differences Across Halogenated Isophthalate Isomers (e.g., chloro vs. bromo, 2-chloro vs. 5-chloro)

The reactivity of halogenated isophthalate isomers is significantly influenced by the nature and position of the halogen substituent. These differences are manifested in both electrophilic and nucleophilic aromatic substitution reactions.

2-chloro vs. 5-chloro: The position of the chlorine atom on the isophthalate ring also has a profound impact on reactivity. In a 2-chloroisophthalate, the chlorine atom is ortho to one of the methoxycarbonyl groups and meta to the other. In a 5-chloroisophthalate, the chlorine is meta to both methoxycarbonyl groups.

Nucleophilic Aromatic Substitution: For a nucleophilic attack on the ring where the chlorine is the leaving group, the 2-chloro isomer would be more reactive. The methoxycarbonyl group at the ortho position can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, which is not possible for the methoxycarbonyl groups in the 5-chloro isomer, which are meta to the leaving group. This ortho effect significantly enhances the rate of nucleophilic aromatic substitution.

The following table summarizes the expected reactivity differences:

| Isomer Comparison | Reaction Type | Expected Reactivity Trend | Rationale |

| 2-chloro vs. 2-bromo | Electrophilic Substitution | 2-bromo > 2-chloro (slight) | Weaker deactivating inductive effect of bromine. |

| 2-chloro vs. 2-bromo | Nucleophilic Substitution | 2-bromo > 2-chloro | Weaker C-Br bond, making bromide a better leaving group. |

| 2-chloro vs. 5-chloro | Electrophilic Substitution | Reactivity depends on the specific electrophile and conditions, but the 2-chloro isomer may offer more defined regioselectivity. | The interplay of directing effects and steric hindrance differs significantly between the two isomers. |

| 2-chloro vs. 5-chloro | Nucleophilic Substitution | 2-chloro >> 5-chloro | The ortho-methoxycarbonyl group in the 2-chloro isomer can stabilize the Meisenheimer intermediate. |

Spectroscopic and Structural Elucidation of Dimethyl 2 Chloroisophthalate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and electronic environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Dimethyl 2-chloroisophthalate is predicted to exhibit distinct signals corresponding to the aromatic protons and the methyl protons of the two ester groups. The aromatic region will show a complex splitting pattern due to the spin-spin coupling between the non-equivalent protons on the benzene (B151609) ring.

The proton on the carbon between the two ester groups (C4-H) is expected to be the most deshielded due to the anisotropic effect of the adjacent carbonyl groups and will appear at the lowest field. The proton ortho to the chlorine atom (C6-H) will also be deshielded. The remaining aromatic proton (C5-H) will resonate at a slightly higher field. The two methyl groups are chemically equivalent due to free rotation and will therefore appear as a single sharp peak.

Predicted ¹H NMR Chemical Shifts for Dimethyl 2-chloroisophthalate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic C4-H | 7.8 - 8.2 | Doublet of doublets |

| Aromatic C6-H | 7.5 - 7.7 | Doublet of doublets |

| Aromatic C5-H | 7.3 - 7.5 | Triplet |

| Methyl (-OCH₃) | 3.9 - 4.1 | Singlet |

Note: Predicted values are based on the analysis of similar substituted benzene derivatives.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. In Dimethyl 2-chloroisophthalate, eight distinct carbon signals are expected. The carbonyl carbons of the ester groups will appear at the lowest field due to the strong deshielding effect of the double-bonded oxygen atoms. The aromatic carbons will resonate in the typical range for substituted benzenes, with the carbon bearing the chlorine atom (C2) being significantly influenced by the halogen's electronegativity. The methyl carbons of the ester groups will appear at the highest field.

Predicted ¹³C NMR Chemical Shifts for Dimethyl 2-chloroisophthalate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C1, C3 | 132 - 135 |

| Aromatic C2-Cl | 130 - 133 |

| Aromatic C4, C6 | 128 - 131 |

| Aromatic C5 | 125 - 128 |

| Methyl (-OCH₃) | 52 - 55 |

Note: Predicted values are based on established chemical shift correlations for substituted aromatic esters. pdx.eduoregonstate.edu

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. Cross-peaks would be observed between adjacent protons (e.g., C4-H and C5-H; C5-H and C6-H), confirming their positions on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each aromatic carbon signal to its corresponding proton. For instance, the proton signal at the lowest field in the aromatic region would correlate with the carbon signal assigned to C4.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational modes.

Characteristic Vibrational Modes of Ester and Aromatic Halogen Groups

The key functional groups in Dimethyl 2-chloroisophthalate are the two ester groups and the chloro-substituted aromatic ring. These give rise to characteristic absorption bands in the IR and Raman spectra.

Ester Group: The most prominent feature of an ester is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.com For aromatic esters, this band is often shifted to a slightly lower wavenumber (1730-1715 cm⁻¹) due to conjugation with the aromatic ring. orgchemboulder.com The C-O stretching vibrations of the ester group will produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com

Aromatic Ring: The C-C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ region.

Aromatic Halogen Group: The C-Cl stretching vibration for an aryl chloride gives rise to a strong absorption in the 850-550 cm⁻¹ range. libretexts.orglumenlearning.com

Identification of Functional Group Presence

The combined analysis of the IR and Raman spectra would confirm the presence of the key functional groups in Dimethyl 2-chloroisophthalate.

Predicted IR and Raman Vibrational Frequencies for Dimethyl 2-chloroisophthalate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium |

| Carbonyl C=O Stretch (Ester) | 1730 - 1715 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

| Aromatic C-Cl Stretch | 850 - 550 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Medium to Strong |

The presence of a strong band around 1725 cm⁻¹ would be a clear indicator of the ester carbonyl group. The characteristic pattern of bands in the aromatic stretching and bending regions would confirm the substituted benzene ring, and a strong absorption in the lower frequency region would signify the C-Cl bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. By measuring the absorption of UV or visible light, insights into the nature of the chromophores present can be obtained.

The UV-Vis spectrum of Dimethyl 2-chloroisophthalate is dominated by the electronic transitions within its aromatic ring and carbonyl groups, which act as the primary chromophores. The benzene ring, substituted with a chlorine atom and two methoxycarbonyl groups, gives rise to characteristic absorption bands in the ultraviolet region.

The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones. For Dimethyl 2-chloroisophthalate, the principal electronic transitions are expected to be π → π* and n → π* transitions. The π → π* transitions, originating from the aromatic system, are typically of high intensity. The presence of the carbonyl groups introduces non-bonding (n) electrons on the oxygen atoms, allowing for lower energy n → π* transitions, which are generally weaker in intensity.

The substitution pattern on the benzene ring influences the position and intensity of these absorption bands. The chloro and methoxycarbonyl substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzene. It is anticipated that the electronic spectrum of Dimethyl 2-chloroisophthalate would exhibit strong absorptions characteristic of substituted benzene derivatives.

| Anticipated Electronic Transition | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

| π → π* (Aromatic System) | 200 - 280 | High |

| n → π* (Carbonyl Groups) | 280 - 350 | Low to Moderate |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

In mass spectrometry, Dimethyl 2-chloroisophthalate is ionized, typically by electron impact (EI), to produce a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster, with the M+2 peak being approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure. For Dimethyl 2-chloroisophthalate, common fragmentation pathways would likely involve the loss of a methoxy (B1213986) group (-OCH₃) or a methoxycarbonyl group (-COOCH₃).

| Plausible Fragment Ion | Structure | Expected m/z |

| [M - OCH₃]⁺ | C₉H₆ClO₃⁺ | 197 |

| [M - COOCH₃]⁺ | C₉H₆ClO₂⁺ | 181 |

| [M - Cl]⁺ | C₁₀H₉O₄⁺ | 193 |

| [C₇H₄ClO]⁺ | 139 |

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental formula. This technique can distinguish between ions with the same nominal mass but different elemental compositions. For Dimethyl 2-chloroisophthalate (C₁₀H₉ClO₄), HRMS would confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision.

| Ion | Calculated Exact Mass (Da) |

| [C₁₀H₉³⁵ClO₄]⁺ | 228.0160 |

| [C₁₀H₉³⁷ClO₄]⁺ | 229.0131 |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

To perform single-crystal X-ray diffraction, a suitable single crystal of Dimethyl 2-chloroisophthalate is required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

| Anticipated Crystallographic Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or Non-centrosymmetric |

| Key Intermolecular Interactions | C-H···O hydrogen bonds, Halogen bonds |

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Awaiting experimental crystallographic data. A detailed analysis of the intramolecular geometry of Dimethyl 2-chloroisophthalate, including the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles between planes of atoms (dihedral angles), is contingent upon the successful crystallographic characterization of this compound. Such data would provide critical insights into the effects of the chloro and methyl ester substituents on the geometry of the benzene ring.

Intermolecular Interactions and Crystal Packing

Awaiting experimental crystallographic data. The arrangement of molecules in the crystal lattice (crystal packing) and the non-covalent forces that govern this arrangement (intermolecular interactions), such as hydrogen bonds, halogen bonds, or van der Waals forces, are key to understanding the macroscopic properties of the solid material. A description of these features for Dimethyl 2-chloroisophthalate is not possible without the foundational knowledge of its crystal structure.

Computational and Theoretical Investigations of Dimethyl 2 Chloroisophthalate

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to understanding its geometry, stability, and reactivity. Computational methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating these properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Based on studies of similar molecules, such as dimethyl phthalate (B1215562), the geometry of Dimethyl 2-chloroisophthalate is expected to be largely dictated by the planar benzene (B151609) ring. The two methyl ester groups and the chlorine atom introduce steric and electronic effects that influence the final conformation. DFT calculations, for instance using the B3LYP functional with a 6-31G* basis set, have been used to determine the stable conformations of phthalate esters. For dimethyl phthalate, the orientation of the ester groups relative to the benzene ring is a key factor in its stability. The introduction of a chlorine atom at the 2-position would likely induce some out-of-plane distortion of the adjacent ester group due to steric hindrance and electrostatic repulsion.

The stability of the molecule can be assessed by its total energy calculated by DFT. Lower total energy corresponds to a more stable structure. The presence of the electron-withdrawing chlorine atom and ester groups is expected to influence the electron density distribution on the aromatic ring, which in turn affects the molecule's stability and reactivity.

Table 1: Predicted Geometrical Parameters for Dimethyl 2-chloroisophthalate based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value Range | Notes |

|---|---|---|

| C-Cl Bond Length | 1.73 - 1.75 Å | Typical for a chlorine atom attached to an sp² hybridized carbon on an aromatic ring. |

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å | Slight variations are expected due to substituent effects. |

| C-C (ester) Bond Length | 1.48 - 1.52 Å | Single bond character between the aromatic ring and the carbonyl carbon. |

| C=O Bond Length | 1.20 - 1.22 Å | Typical double bond length for a carbonyl group in an ester. |

| C-O (ester) Bond Length | 1.33 - 1.37 Å | Partial double bond character due to resonance. |

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate electronic properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more expensive than DFT, offer a higher level of accuracy for properties such as ionization potential, electron affinity, and dipole moment.

The calculated electronic properties, such as the distribution of molecular orbitals and the electrostatic potential map, are crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as their energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a powerful complement to experimental spectroscopic techniques.

Computational Simulation of NMR, IR, and UV-Vis Spectra

NMR Spectroscopy: Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. For Dimethyl 2-chloroisophthalate, the chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing effects of the chlorine atom and the two ester groups. The proton on the carbon between the two ester groups is expected to be the most deshielded, appearing at a higher chemical shift. Online tools and specialized software can simulate NMR spectra based on a given molecular structure.

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT methods. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For Dimethyl 2-chloroisophthalate, characteristic vibrational modes would include the C=O stretching of the ester groups (typically around 1720-1740 cm⁻¹), C-O stretching, aromatic C-C stretching, and C-H bending vibrations. The C-Cl stretching vibration is also expected to be present in the fingerprint region of the spectrum. Computational studies on phthalate esters have shown good agreement between calculated and experimental IR spectra.

UV-Vis Spectroscopy: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be predicted using time-dependent DFT (TD-DFT). The absorption bands in the UV-Vis spectrum of Dimethyl 2-chloroisophthalate would arise from π → π* transitions within the aromatic ring. The presence of substituents on the benzene ring affects the position and intensity of these absorption bands. Electron-withdrawing groups like chlorine and ester groups typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.

Table 2: Predicted Spectroscopic Data for Dimethyl 2-chloroisophthalate

| Spectroscopy | Predicted Feature | Approximate Range |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.5 - 8.5 ppm |

| Methyl Protons | 3.8 - 4.0 ppm | |

| ¹³C NMR | Carbonyl Carbons | 165 - 170 ppm |

| Aromatic Carbons | 125 - 140 ppm | |

| IR | C=O Stretch | 1720 - 1740 cm⁻¹ |

| C-O Stretch | 1100 - 1300 cm⁻¹ | |

| C-Cl Stretch | 600 - 800 cm⁻¹ |

Reaction Mechanism Studies

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states.

Potential Energy Surface Mapping for Key Transformations (e.g., Nucleophilic Substitution, Hydrolysis)

Nucleophilic Substitution: The chlorine atom on the aromatic ring of Dimethyl 2-chloroisophthalate can potentially undergo nucleophilic aromatic substitution. However, chlorobenzene (B131634) itself is generally unreactive towards nucleophilic substitution due to the strong C-Cl bond and the repulsion between the electron-rich nucleophile and the π-system of the benzene ring. The presence of two electron-withdrawing ester groups is expected to activate the ring towards nucleophilic attack, particularly at the positions ortho and para to these groups. Computational studies can map the potential energy surface for the reaction with a nucleophile, identifying the transition state for the formation of the Meisenheimer complex intermediate and calculating the activation energy for the reaction.

Hydrolysis: The ester groups of Dimethyl 2-chloroisophthalate are susceptible to hydrolysis, either under acidic or basic conditions, to yield 2-chloroisophthalic acid and methanol (B129727). Theoretical studies on the hydrolysis of esters have detailed the stepwise mechanism involving the formation of a tetrahedral intermediate. Computational chemistry can be used to model this reaction pathway for Dimethyl 2-chloroisophthalate. The potential energy surface would show the energy changes as the nucleophile (water or hydroxide (B78521) ion) attacks the carbonyl carbon, forming the tetrahedral intermediate, followed by the departure of the methoxy (B1213986) group. The calculations would provide the activation energies for each step, allowing for a prediction of the reaction rate and the rate-determining step. Theoretical studies on the hydrolysis of dimethyl phthalate have provided insights into the kinetics and mechanism of this process nih.gov.

Transition State Characterization and Activation Energies

In computational chemistry, transition state theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.org A key concept in TST is the transition state, which is the highest energy point along the reaction coordinate, representing a saddle point on the potential energy surface. wikipedia.org The characterization of this transient species is crucial for determining the activation energy (Ea) of a reaction, which is the minimum energy required for the reactants to transform into products. coventry.ac.uk

For Dimethyl 2-chloroisophthalate, computational methods such as Density Functional Theory (DFT) can be employed to model hypothetical reaction pathways. For instance, the nucleophilic substitution of the chlorine atom by a nucleophile (e.g., hydroxide) can be investigated. The process involves locating the geometry of the transition state structure and calculating its energy relative to the reactants. The activation energy is a critical factor in predicting the reaction rate; a lower activation energy corresponds to a faster reaction.

Theoretical calculations would typically involve optimizing the geometries of the reactants, the transition state, and the products. The transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. wuxiapptec.com The activation energy can then be calculated as the difference in energy between the transition state and the reactants.

Table 1: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction of Dimethyl 2-chloroisophthalate Note: The following data is illustrative and not based on experimental results.

| Reactant Conformer | Nucleophile | Solvent Model | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| Planar | OH- | Water (PCM) | 105 |

| Non-planar | OH- | Water (PCM) | 115 |

| Planar | NH3 | Methanol (PCM) | 120 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comprinceton.edunih.govprinceton.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including conformational changes and intermolecular interactions. mdpi.comprinceton.edu

For Dimethyl 2-chloroisophthalate, MD simulations could be utilized to explore its behavior in different environments, such as in various solvents or in a polymeric matrix. These simulations would track the trajectory of each atom in the molecule over a period of time, revealing how the molecule moves, flexes, and interacts with its surroundings. This information is valuable for understanding its physical properties and potential applications. For example, MD simulations have been used to investigate the interactions of similar phthalate esters with other molecules. princeton.edunih.govmdpi.com

Conformational Analysis and Dynamic Behavior

The dynamic behavior of Dimethyl 2-chloroisophthalate is largely dictated by its conformational flexibility. The two methyl ester groups can rotate around their single bonds to the benzene ring, leading to various spatial arrangements (conformers). The presence of the chlorine atom introduces steric hindrance that can influence the preferred orientations of these ester groups. libretexts.org

Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. scispace.comsapub.org For Dimethyl 2-chloroisophthalate, computational methods can be used to scan the potential energy surface by systematically rotating the dihedral angles of the ester groups. This would reveal the low-energy conformations and the energy barriers between them. The relative populations of these conformers at a given temperature can be estimated from their energy differences. Understanding the preferred conformation is essential as it can affect the molecule's reactivity and physical properties. libretexts.orgyoutube.com

Table 2: Hypothetical Relative Energies of Dimethyl 2-chloroisophthalate Conformers Note: The following data is illustrative and not based on experimental results.

| Conformer Description | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Anti-Anti | 180 | 180 | 0.0 |

| Syn-Anti | 0 | 180 | 5.2 |

| Syn-Syn | 0 | 0 | 12.5 |

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity or biological activity. mdpi.com By establishing a mathematical relationship between molecular descriptors (numerical representations of molecular properties) and an observed activity, QSAR models can be used to predict the properties of new, untested compounds. mdpi.comnih.gov

In the context of Dimethyl 2-chloroisophthalate, a QSAR study could be developed for a series of related chloroisophthalate derivatives. The goal would be to predict a specific reactivity parameter, such as the rate constant for a particular reaction. A set of molecules with known reactivities (the training set) would be used to build the model. Molecular descriptors for these molecules, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP), would be calculated. Statistical methods, such as multiple linear regression, would then be used to derive an equation that best fits the data.

A hypothetical QSAR model for the reactivity of chloroisophthalate derivatives might take the form of the following equation:

log(Reactivity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Once validated, such a model could be used to predict the reactivity of Dimethyl 2-chloroisophthalate and other related compounds, guiding the design of molecules with desired properties.

Table 3: Hypothetical Data for a QSAR Model of Isophthalate (B1238265) Derivatives Note: The following data is illustrative and not based on experimental results.

| Compound | Log(Reactivity) | Descriptor A (Electronic) | Descriptor B (Steric) |

|---|---|---|---|

| Derivative 1 | 1.2 | 0.34 | 120.5 |

| Derivative 2 | 1.5 | 0.45 | 130.2 |

| Derivative 3 | 0.9 | 0.28 | 115.8 |

Unable to Generate Article on "Dimethyl 2-chloroisophthalate" Due to Lack of Available Information

Following a comprehensive and exhaustive search of publicly available scientific literature, patents, and chemical databases, it has been determined that there is insufficient information to generate a detailed and scientifically accurate article on the chemical compound “Dimethyl 2-chloroisophthalate” according to the provided outline.

Multiple search strategies were employed to locate information regarding the specific applications of Dimethyl 2-chloroisophthalate in the requested fields. These searches, conducted across a wide range of scientific and technical information providers, failed to yield any substantive data on its use as:

An intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) or drug candidates.

A building block for the creation of agrochemicals.

A synthetic component in the production of dyes and pigments.

A monomer for the synthesis of polyesters.

A component in the development of functionalized polymers with specific properties.

The consistent absence of "Dimethyl 2-chloroisophthalate" in literature detailing these applications suggests that it is likely a niche chemical with very limited or highly specialized uses that are not widely documented in public-facing resources. It is possible that the compound exists as a transient intermediate in multi-step synthetic processes and is therefore not isolated or characterized for broader applications, or that its use is proprietary and not disclosed in the public domain.

Given the strict instructions to generate "thorough, informative, and scientifically accurate content" for each specified section and subsection while adhering strictly to the provided outline, it is not possible to proceed with the creation of the requested article without resorting to speculation or including information on related but distinct chemical compounds, which would violate the core requirements of the prompt.

Applications in Chemical Synthesis and Materials Science

Advanced Materials Development

The unique chemical architecture of Dimethyl 2-chloroisophthalate makes it a valuable precursor in the synthesis of advanced materials. The presence of the chlorine atom and two methyl ester functionalities on the benzene (B151609) ring allows for tailored reactivity and structural control in the formation of complex macromolecules and supramolecular assemblies.

Precursor for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional porous structures. nih.gov The properties of MOFs are highly tunable and depend on the nature of both the metal center and the organic linker. researchgate.netrsc.org

Dimethyl 2-chloroisophthalate serves as a precursor to the organic linker, 2-chloroisophthalic acid. Through hydrolysis of the methyl ester groups, the corresponding dicarboxylic acid is formed, which can then be reacted with various metal salts to construct MOFs. The presence of the chlorine atom on the isophthalic acid backbone can influence the resulting MOF's properties in several ways:

Pore Environment: The chlorine substituent can project into the pores of the MOF, altering the surface chemistry and polarity. This can be advantageous for selective gas adsorption or catalysis.

Structural Diversity: The steric and electronic influence of the chloro group can direct the coordination geometry around the metal center, potentially leading to novel network topologies not achievable with unsubstituted isophthalic acid.

While direct synthesis of MOFs using chloro-substituted terephthalic acids has been documented, the principle extends to isophthalic acid derivatives, highlighting the potential of Dimethyl 2-chloroisophthalate as a valuable starting material for functionalized MOFs. techniumscience.com

Table 1: Influence of Ligand Substitution on MOF Properties

| Feature | Unsubstituted Isophthalic Acid Ligand | 2-Chloroisophthalic Acid Ligand | Potential Impact of Chlorine |

| Electronic Nature | Neutral | Electron-withdrawing | Alters metal-ligand bond strength and framework electronics. |

| Pore Chemistry | Non-polar/Weakly polar | Increased polarity | Enhances selective adsorption of polar molecules. |

| Framework Topology | Standard coordination modes | Potential for altered coordination | Can lead to novel and unique MOF structures. |

Ligand Design in Coordination Polymers

Coordination polymers are compounds with repeating coordination entities extending in one, two, or three dimensions. researchgate.net Similar to MOFs, their structure and function are dictated by the choice of metal ions and organic ligands. rsc.orgnih.gov Substituted isophthalic acids are widely employed as ligands in the construction of coordination polymers due to their versatile binding modes. nih.govrsc.orgresearchgate.net

Dimethyl 2-chloroisophthalate, after hydrolysis to 2-chloroisophthalic acid, acts as a bifunctional ligand. The carboxylate groups coordinate to metal centers, while the chloro substituent can participate in weaker interactions, such as halogen bonding, or simply act as a steric and electronic directing group. The strategic placement of the chloro group can influence the final architecture of the coordination polymer, leading to diverse structures ranging from simple 1D chains to complex 3D networks. rsc.org The resulting materials can exhibit interesting properties, including luminescence and magnetism, which are influenced by the ligand's electronic character. nih.gov

Utilization in the Synthesis of Biphenyltetracarboxylic Dianhydrides for Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. A key component in the synthesis of many polyimides is a biphenyltetracarboxylic dianhydride monomer. Dimethyl 2-chloroisophthalate is a crucial starting material for the synthesis of specific isomers of these dianhydrides.

A facile method for preparing biphenyltetracarboxylic dianhydrides involves the dehalogenative coupling of dimethyl chlorophthalate derivatives. researchgate.netresearchgate.net For instance, a nickel-catalyzed coupling reaction of dimethyl 3-chlorophthalate can be used to form the corresponding tetramethyl biphenyltetracarboxylate. researchgate.netresearchgate.net This intermediate is then hydrolyzed to the tetracarboxylic acid, followed by dehydration to yield the biphenyltetracarboxylic dianhydride.

This synthetic route offers a cost-effective and efficient way to produce high-purity dianhydride monomers. researchgate.net The resulting dianhydrides, which possess a non-coplanar and non-linear structure, can be polymerized with various aromatic diamines to produce polyimides with enhanced solubility and processability, while maintaining high thermal stability. researchgate.net

Table 2: Synthesis of Biphenyltetracarboxylic Dianhydride from a Chlorinated Precursor

| Step | Reaction | Reactant(s) | Product | Significance |

| 1 | Dehalogenative Coupling | Dimethyl 2-chloroisophthalate (and/or other isomers) | Tetramethyl biphenyltetracarboxylate | Forms the core biphenyl (B1667301) structure. researchgate.netresearchgate.net |

| 2 | Hydrolysis | Tetramethyl biphenyltetracarboxylate | Biphenyltetracarboxylic acid | Creates the carboxylic acid functional groups. researchgate.netresearchgate.net |

| 3 | Dehydration | Biphenyltetracarboxylic acid | Biphenyltetracarboxylic dianhydride | Forms the reactive anhydride (B1165640) monomer for polyimide synthesis. researchgate.netresearchgate.net |

Environmental and Biological Fate Studies Mechanistic and Degradation Focus

Pathways of Environmental Degradation

The environmental persistence and transformation of Dimethyl 2-chloroisophthalate are dictated by its susceptibility to abiotic and biotic degradation processes. These processes determine the compound's residence time in various environmental compartments and the nature of the resulting degradation products.

The hydrolysis of Dimethyl 2-chloroisophthalate in aqueous environments is a critical abiotic degradation pathway. This process involves the cleavage of the ester bonds to form 2-chloroisophthalic acid and methanol (B129727). The rate of hydrolysis for phthalate (B1215562) esters is significantly influenced by pH. While hydrolysis is slow at neutral pH, it is catalyzed by both acidic and alkaline conditions. Alkaline hydrolysis is generally much faster than acid-catalyzed hydrolysis for phthalate esters researchgate.net.

The process occurs in two steps: first, the hydrolysis of one ester group to form the monoester, monomethyl 2-chloroisophthalate, and then the hydrolysis of the second ester group to yield 2-chloroisophthalic acid. Studies on analogous compounds, such as dimethyl terephthalate, indicate that hydrolysis rates increase with temperature google.com. The presence of the chlorine atom on the aromatic ring is expected to influence the electronic properties of the ester groups, potentially affecting the rate of hydrolysis.

Table 1: Factors Influencing Hydrolysis of Phthalate Esters

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Significantly faster under alkaline conditions compared to neutral or acidic conditions. | researchgate.net |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. | google.com |

| Solvent | The presence of co-solvents can alter hydrolysis kinetics. | publish.csiro.au |

This table is based on data for structurally similar phthalate esters and is intended to be illustrative for Dimethyl 2-chloroisophthalate.

Sunlight can induce the photolytic degradation of aromatic compounds in the environment. For chlorinated aromatic compounds like Dimethyl 2-chloroisophthalate, photolysis can lead to the cleavage of the carbon-chlorine bond. Research on chlorobenzoic acids, which share a similar chlorinated aromatic core, has shown that irradiation can lead to the replacement of the chlorine atom with a hydroxyl group acs.org. This process would transform Dimethyl 2-chloroisophthalate into a hydroxylated intermediate.

Further photolytic reactions can lead to the cleavage of the aromatic ring itself, resulting in the formation of smaller organic acids and eventually mineralization to carbon dioxide and water acs.orgnih.gov. The presence of photosensitizing substances in the environment, such as humic acids, can also influence the rate and pathway of photolytic degradation.

Microbial degradation is a primary pathway for the removal of organic pollutants from soil and water. The biodegradation of Dimethyl 2-chloroisophthalate is expected to proceed through two main routes: the breakdown of the ester side chains and the degradation of the chlorinated aromatic ring.

The initial step in the biodegradation of phthalate esters is typically the hydrolysis of the ester bonds by microbial esterases, leading to the formation of the corresponding acid (in this case, 2-chloroisophthalic acid) and alcohol (methanol) oup.comresearchgate.net. This initial hydrolysis can be carried out by a wide range of microorganisms oup.com.

Following the initial hydrolysis, the resulting 2-chloroisophthalic acid can be further degraded. The biodegradation of chlorinated aromatic compounds can occur under both aerobic and anaerobic conditions. Under aerobic conditions, bacteria often employ dioxygenase enzymes to hydroxylate the aromatic ring, leading to ring cleavage and subsequent metabolism microbe.commdpi.comacademicjournals.org. Under anaerobic conditions, a key mechanism is reductive dechlorination, where the chlorine atom is removed and replaced with a hydrogen atom microbe.commdpi.comnih.gov. This process is carried out by halorespiring bacteria microbe.com.

Table 2: Microbial Genera Involved in the Degradation of Related Compounds

| Compound Type | Microbial Genera | Degradation Process | References |

| Phthalate Esters | Nocardia, Pseudomonas, Bacillus | Enzymatic hydrolysis of ester bonds. | oup.comresearchgate.net |

| Chlorinated Aromatics | Burkholderia, Pseudomonas, Dehalococcoides | Aerobic oxidation and anaerobic reductive dechlorination. | microbe.commdpi.comnih.gov |

This table provides examples of microorganisms known to degrade compounds structurally related to Dimethyl 2-chloroisophthalate.

Metabolic Transformations in Biological Systems (Excluding Clinical Human Data)

In biological systems, Dimethyl 2-chloroisophthalate is expected to undergo metabolic transformations primarily through enzymatic reactions. These transformations are key to the detoxification and elimination of the compound from organisms.

The primary metabolic pathway for phthalate esters in various organisms is the enzymatic hydrolysis of the ester linkages. This reaction is catalyzed by non-specific esterases and lipases present in tissues such as the liver, intestines, and blood plasma. This process mirrors the initial step of biodegradation, converting the diester into its monoester and then into the corresponding phthalic acid nih.gov.

Studies on a variety of phthalate esters have shown that they are hydrolyzed to their corresponding monoesters by mammalian pancreatic cholesterol esterases nih.gov. The rate of this hydrolysis can be influenced by the structure of the alkyl side chains nih.gov. For Dimethyl 2-chloroisophthalate, this would result in the formation of monomethyl 2-chloroisophthalate and subsequently 2-chloroisophthalic acid. This transformation increases the water solubility of the compound, facilitating its excretion. Plant studies have also demonstrated the transformation of phthalate esters to their monoesters following uptake acs.org.

The biotransformation of the chlorinated aromatic ring of Dimethyl 2-chloroisophthalate is a more complex process. In vertebrates, the metabolism of chlorinated aromatic compounds can involve cytochrome P450 monooxygenases. These enzymes can hydroxylate the aromatic ring, which may be a prelude to dehalogenation or conjugation for excretion.

In microorganisms, the biotransformation of halogenated aromatic rings is well-documented. As mentioned in the biodegradation section, aerobic pathways often involve dioxygenases that introduce hydroxyl groups, leading to ring cleavage mdpi.com. Anaerobic biotransformation can proceed via reductive dechlorination, where the chlorine atom is removed mdpi.comnih.gov. The specific metabolites formed would depend on the enzymatic capabilities of the organism exposed to the compound.

Structure-Degradation Relationship Studies of Dimethyl 2-chloroisophthalate

The environmental persistence and biological fate of Dimethyl 2-chloroisophthalate are intrinsically linked to its chemical structure. The presence and position of the chloro-substituent on the aromatic ring, as well as the ester functionalities, govern its susceptibility to both microbial and abiotic degradation processes. Detailed studies on Dimethyl 2-chloroisophthalate itself are limited; however, a comprehensive understanding of its probable degradation can be extrapolated from research on structurally analogous compounds, such as other chlorinated aromatic esters and phthalate isomers.

The degradation of Dimethyl 2-chloroisophthalate is anticipated to initiate with the hydrolysis of its two methyl ester groups. This initial step is a common feature in the breakdown of phthalate acid esters (PAEs) and can be mediated by microbial esterases or occur abiotically, albeit at a slower rate under neutral pH conditions. This hydrolysis would yield methanol and 2-chloroisophthalic acid. The subsequent degradation of the chlorinated aromatic ring is the critical step determining its environmental persistence.

Aerobic Degradation

Under aerobic conditions, the primary mechanism for the breakdown of the 2-chloroisophthalic acid intermediate involves enzymatic attack by dioxygenases. These enzymes incorporate molecular oxygen into the aromatic ring, leading to its destabilization and eventual cleavage. The position of the chlorine atom at the ortho-position to one of the carboxyl groups is a significant factor influencing the rate and pathway of this degradation.

Research on analogous chlorinated benzoates has shown that the initial dioxygenase attack is a crucial and often rate-limiting step. For instance, studies on chlorobenzoate degradation have identified that the substrate specificity of dioxygenases can be a bottleneck. While some dioxygenases can act on a range of chlorinated substrates, others are highly specific. For example, 3-chlorobenzoate-1,2-dioxygenase has been shown to be competitively inhibited by 2-chlorobenzoate, indicating that the presence of a chlorine atom at the ortho position can affect enzyme binding and activity nih.govnih.gov.

The degradation pathway for 2-chloroisophthalic acid would likely proceed through the formation of a chlorinated catechol derivative. This intermediate would then undergo either ortho or meta ring cleavage, catalyzed by other dioxygenases, leading to the formation of aliphatic intermediates that can be channeled into central metabolic pathways.

Anaerobic Degradation

In the absence of oxygen, the degradation of Dimethyl 2-chloroisophthalate would follow a different route. After the initial hydrolysis of the ester bonds, the primary mechanism for the breakdown of 2-chloroisophthalic acid is reductive dechlorination. This process involves the removal of the chlorine atom from the aromatic ring, a reaction that is energetically favorable for many anaerobic microorganisms. The resulting isophthalic acid is then more amenable to anaerobic degradation pathways, which typically involve the activation of the aromatic ring to a CoA-thioester, followed by ring reduction and cleavage.

The efficiency of reductive dechlorination is highly dependent on the number and position of chlorine substituents on the aromatic ring. Generally, more highly chlorinated aromatic compounds are more susceptible to anaerobic biotransformation.

Influence of Chemical Structure on Degradation Rates